molecular formula C25H20ClN3O5 B357218 methyl 2-amino-1'-[(4-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate CAS No. 873571-62-1

methyl 2-amino-1'-[(4-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate

Cat. No. B357218
CAS RN: 873571-62-1
M. Wt: 477.9g/mol
InChI Key: IBTXDHFNRUJMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include the pyridine and indole rings, which are aromatic heterocycles often found in bioactive molecules . The compound also contains a spiro linkage (two rings sharing a single atom), which is a feature often used in drug design to improve chemical stability and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of nitrogen in the pyridine and indole rings makes these parts of the molecule polar, which could influence how the compound interacts with biological targets. The spiro linkage is a structural feature that can affect the three-dimensional shape of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amino and carboxylate groups are likely sites of reactivity. For example, the amino group could be acylated or alkylated, while the carboxylate could react with acid chlorides or isocyanates to form amides or esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups and aromatic rings could affect its solubility, stability, and reactivity. These properties could be important for its potential use as a drug, as they would influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Many drugs work by binding to proteins in the body and altering their activity. The specific parts of this molecule that interact with the target (known as the pharmacophore) could include the pyridine and indole rings, the amino group, and the carboxylate .

Safety and Hazards

The safety and hazards of this compound would need to be assessed through laboratory testing. This could include tests for toxicity, mutagenicity (ability to cause genetic mutations), and carcinogenicity (ability to cause cancer). It’s important to note that just because a compound is hazardous in its pure form doesn’t mean it’s unsafe as a drug, as the dose and route of administration are critical factors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and testing of its biological activity. If it shows promise as a drug, it could undergo preclinical testing in cell cultures and animal models, followed by clinical trials in humans .

properties

IUPAC Name

methyl 2-amino-1'-[(4-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O5/c1-13-11-18-19(22(30)28-13)25(20(21(27)34-18)23(31)33-2)16-5-3-4-6-17(16)29(24(25)32)12-14-7-9-15(26)10-8-14/h3-11H,12,27H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTXDHFNRUJMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=C(O2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.